

Technical Guide: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**

Cat. No.: **B1315330**

[Get Quote](#)

CAS Number: 80537-14-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a summary of the known biological activities associated with the broader pyrazolo[1,5-a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.

Chemical and Physical Properties

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a stable organic compound. A summary of its key identifiers and properties is provided in the table below.

Property	Value
CAS Number	80537-14-0
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂
Molecular Weight	190.20 g/mol
IUPAC Name	ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** is not readily available in a single source, a general and plausible synthetic route can be derived from established methods for preparing pyrazolo[1,5-a]pyridine derivatives, such as the Japp-Klingemann reaction.[\[1\]](#)

Representative Experimental Protocol: Synthesis

A potential synthetic pathway is outlined below. This protocol is a composite based on common organic synthesis techniques for similar heterocyclic systems.

Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water (30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 20 minutes at 0°C.[\[1\]](#)

Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate (0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL) are added sequentially.[\[1\]](#) The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed with water, and dried.

Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can then be subjected to cyclization conditions, often involving a base and heat, to form the pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not detailed in the search results, this general approach is a common strategy for the synthesis of this class of compounds.

Characterization Data

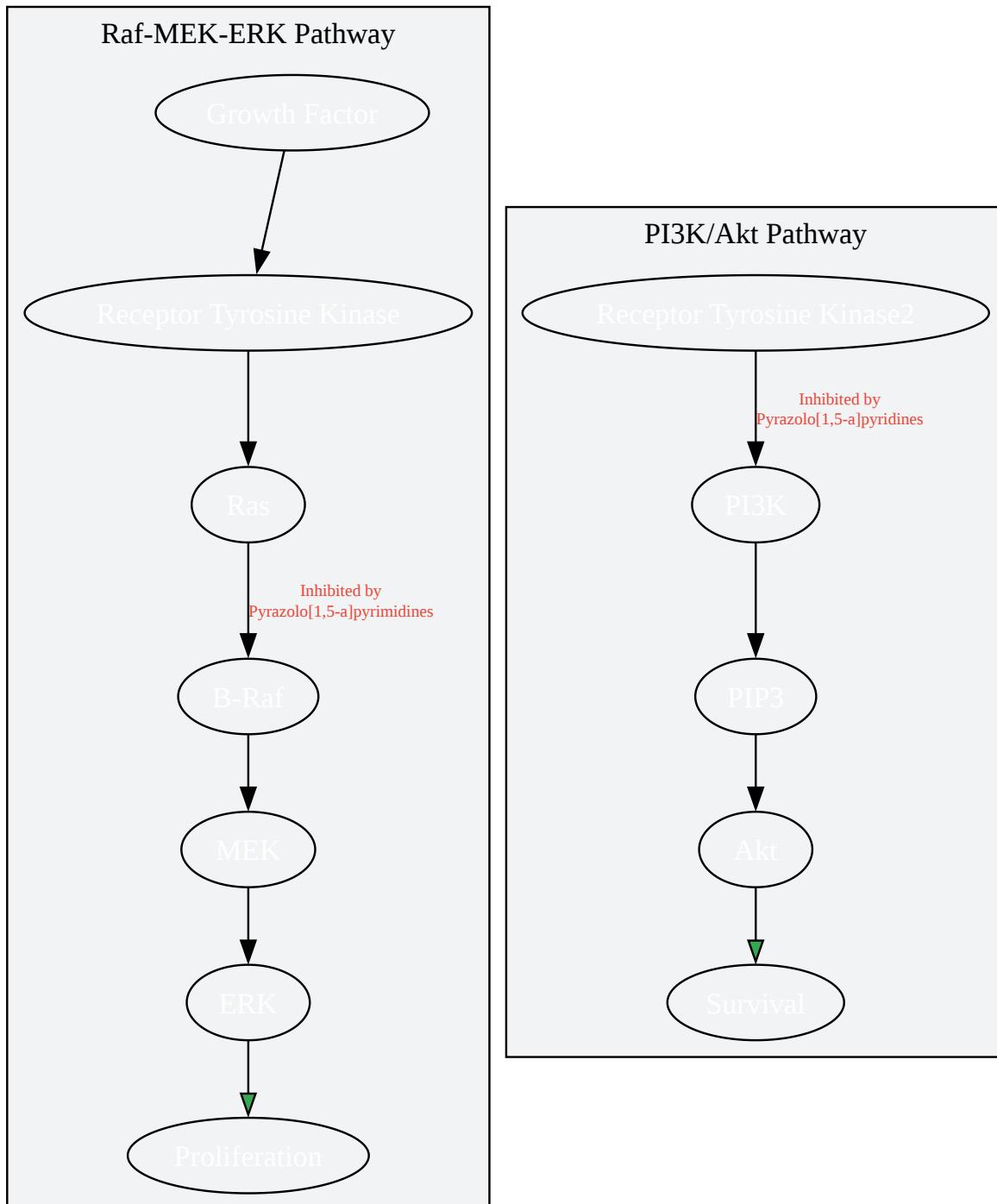
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Below is a table summarizing the expected and reported NMR data for **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**.

^{13}C NMR (CDCl_3)	Chemical Shift (ppm)
C=O	~163
Quaternary C	~143
Aromatic CH	~138, 129, 125, 117, 113
-OCH ₂ CH ₃	~61
-OCH ₂ CH ₃	~14

Note: The provided ^{13}C NMR data is based on a spectrum from SpectraBase.[\[2\]](#) Detailed assignment of each peak requires further experimental data and analysis.

Biological Activity and Therapeutic Potential


The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[\[3\]](#) Derivatives of this core have been investigated for a wide range of therapeutic applications. While specific biological data for **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** is limited in the provided search results, the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several key areas.

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

- B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway implicated in melanoma and other cancers.[\[4\]](#)
- PI3 Kinase: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110 α isoform of phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt signaling pathway that governs cell proliferation and survival.

- Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of highly selective inhibitors of CK2, a kinase involved in various cellular processes and implicated in cancer.[5]
- Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in a variety of tumors.[6]

[Click to download full resolution via product page](#)

Anti-inflammatory Activity

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.^[7] Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response.^[8]

Other Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic applications:

- **Antitubercular Activity:** Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against *Mycobacterium tuberculosis*, showing potent in vitro activity against both drug-susceptible and multidrug-resistant strains.^{[3][9]}
- **Anticancer Activity:** Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.^[10] Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in cancer cells.^[10]

Conclusion

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, with its readily accessible core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents. The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a well-documented history of diverse and potent biological activities, particularly in the areas of oncology and inflammation. Further investigation into the specific biological profile of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** and its derivatives is warranted to fully elucidate its potential in drug development. This guide provides a foundational resource for researchers embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315330#cas-number-for-ethyl-pyrazolo-1-5-a-pyridine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com